![molecular formula C24H20F2N2O3S B2694053 2-{3-[(2-fluorobenzyl)sulfonyl]-1H-indol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 891119-42-9](/img/structure/B2694053.png)

2-{3-[(2-fluorobenzyl)sulfonyl]-1H-indol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

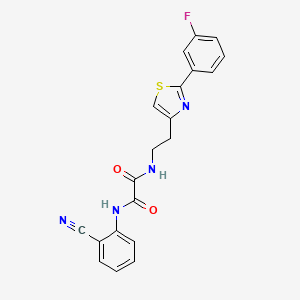

Synthesis Analysis

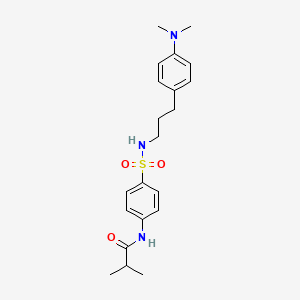

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials chosen and the specific reactions used. It’s possible that the indole group could be formed through a Fischer indole synthesis or a similar reaction . The sulfonyl group could potentially be introduced using a sulfonyl chloride in a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole group is aromatic, which means it is particularly stable and may influence the reactivity of the compound. The sulfonyl group is polar and may participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The indole group, for example, is nucleophilic and could potentially undergo electrophilic substitution reactions. The sulfonyl group could potentially be reduced to a sulfide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of polar sulfonyl and amide groups could increase its solubility in polar solvents .Applications De Recherche Scientifique

Novel Anti-Epileptic Drug Candidate

The compound, identified as DSP-0565, shows promise as a broad-spectrum anti-epileptic drug (AED) candidate. By optimizing a previous compound, researchers have found that replacing the sulfonamide group with a biphenyl acetamide scaffold leads to improved pharmacokinetic profiles, including better metabolic stability and no reactive metabolic production. DSP-0565 exhibited anti-convulsant activity in various models with a good safety margin, making it a potential clinical candidate for epilepsy treatment (Tanaka et al., 2019).

Fluorinating Agents for Synthesis

Potassium fluoride and cesium fluoride in formamide, N-methylformamide, or acetamide have been identified as efficient fluorinating agents. These agents are crucial for the enantiocontrolled synthesis of 2-fluorocarboxylic acids and 1-fluoroalkyl benzenes from easily available sulfonates in high enantiomeric purity. The method’s scope and limitations provide a valuable synthetic route for incorporating fluorine into complex molecules, which is often sought after in drug development (Fritz-Langhals, 1994).

Modulation of the Immune Response to Tumors

A novel synthetic compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (CL 259,763), has demonstrated the capability to modify the reactivity of lymphoid cell populations affected by tumor growth. This compound enhances the response of lymphocytes from tumor-primed animals to syngeneic tumor cells, resulting in increased tumor cell destruction. Additionally, it augments macrophage inhibitory effects on tumor cell growth in vitro, indicating potential applications in immunotherapy for cancer treatment (Wang et al., 2004).

Cytotoxic Activity of Sulfonamide Derivatives

Research into sulfonamide derivatives has revealed compounds with significant cytotoxic activity against cancer cell lines, such as breast cancer (MDA-MB-231) and colon cancer (HT-29). These findings suggest the potential for developing new anticancer therapies based on sulfonamide chemistry, highlighting the versatility and therapeutic potential of sulfonamide derivatives in oncology (Ghorab et al., 2015).

Mécanisme D'action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with. The presence of an indole group suggests it might interact with biological receptors that recognize this structure .

Orientations Futures

The study and application of this compound could go in many directions, depending on its properties and effects. If it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in the synthesis of other complex molecules .

Propriétés

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20F2N2O3S/c1-16-10-11-18(12-21(16)26)27-24(29)14-28-13-23(19-7-3-5-9-22(19)28)32(30,31)15-17-6-2-4-8-20(17)25/h2-13H,14-15H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNJHNOLYZZTTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluoro-4-methylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2693970.png)

![2-(3-methylphenoxy)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2693974.png)

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2693977.png)

![(E)-3-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2693984.png)

![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2693990.png)

![7-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2693992.png)

![N-(4-chlorophenyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2693993.png)